Dimethyl 2,5-bis(1,3-dioxoisoindol-2-yl)hexanedioate

Description

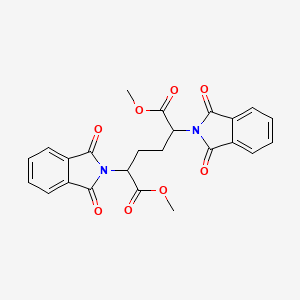

Dimethyl 2,5-bis(1,3-dioxoisoindol-2-yl)hexanedioate is a diester derivative of hexanedioic acid, functionalized with two 1,3-dioxoisoindole moieties at the 2- and 5-positions. Its molecular formula is C₂₄H₂₂N₂O₈, with a molecular weight of 466.44 g/mol. The dimethyl ester groups at the termini enhance its volatility and polarity compared to bulkier ester derivatives.

Properties

CAS No. |

1109-18-8 |

|---|---|

Molecular Formula |

C24H20N2O8 |

Molecular Weight |

464.4 g/mol |

IUPAC Name |

dimethyl 2,5-bis(1,3-dioxoisoindol-2-yl)hexanedioate |

InChI |

InChI=1S/C24H20N2O8/c1-33-23(31)17(25-19(27)13-7-3-4-8-14(13)20(25)28)11-12-18(24(32)34-2)26-21(29)15-9-5-6-10-16(15)22(26)30/h3-10,17-18H,11-12H2,1-2H3 |

InChI Key |

WCLYVNPYCVTHFL-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C(CCC(C(=O)OC)N1C(=O)C2=CC=CC=C2C1=O)N3C(=O)C4=CC=CC=C4C3=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 2,5-bis(1,3-dioxoisoindol-2-yl)hexanedioate typically involves the reaction of phthalic anhydride with an appropriate diamine, followed by esterification. The reaction conditions often require a solvent such as dimethylformamide (DMF) and a catalyst like triethylamine. The reaction is carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale reactors and continuous flow processes to optimize yield and purity. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and pH is common to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

Dimethyl 2,5-bis(1,3-dioxoisoindol-2-yl)hexanedioate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are common, especially in the presence of strong bases or acids.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethyl sulfoxide (DMSO) or hydrochloric acid in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction can produce primary amines or alcohols .

Scientific Research Applications

Dimethyl 2,5-bis(1,3-dioxoisoindol-2-yl)hexanedioate has a wide range of applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

Medicine: Investigated for its potential use in drug development, particularly as an inhibitor of specific enzymes.

Industry: Utilized in the production of polymers and advanced materials due to its stability and reactivity.

Mechanism of Action

The mechanism of action of Dimethyl 2,5-bis(1,3-dioxoisoindol-2-yl)hexanedioate involves its interaction with molecular targets such as enzymes and receptors. The compound binds to the active site of enzymes, inhibiting their activity by forming stable complexes. This inhibition can affect various biochemical pathways, making it a valuable tool in research and drug development .

Comparison with Similar Compounds

Hexyl 2,6-bis(1,3-dioxoisoindol-2-yl)hexanoate (CAS 351992-40-0)

Key Structural and Functional Differences

| Parameter | Dimethyl 2,5-bis(1,3-dioxoisoindol-2-yl)hexanedioate | Hexyl 2,6-bis(1,3-dioxoisoindol-2-yl)hexanoate |

|---|---|---|

| Molecular Formula | C₂₄H₂₂N₂O₈ | C₂₈H₃₀N₂O₆ |

| Molecular Weight | 466.44 g/mol | 490.56 g/mol |

| Substituent Positions | 2- and 5-positions on hexanedioate | 2- and 6-positions on hexanoate |

| Ester Groups | Methyl (C₁) | Hexyl (C₆) |

| Polarity | Higher (due to shorter ester chains) | Lower (longer hydrophobic hexyl chains) |

Implications of Structural Variations

- Solubility: The dimethyl derivative is expected to exhibit greater solubility in polar solvents (e.g., acetone, DMSO) due to its compact ester groups, whereas the hexyl analog is more lipophilic, favoring nonpolar solvents like hexane or chloroform .

- Thermal Stability : The hexyl compound’s longer alkyl chain may reduce melting points compared to the dimethyl variant, though experimental data are unavailable in the provided sources.

- Applications :

Benzilic Acid Derivatives (e.g., 2-Hydroxy-2,2-diphenylacetic Acid)

Key contrasts include:

- Electron Density : Benzilic acid’s hydroxyl and diphenyl groups create electron-rich regions, whereas the isoindol-dione groups in the target compound are electron-deficient.

- Reactivity : Benzilic acid derivatives are more prone to esterification or oxidation, while the isoindol-dione groups in the target compound may participate in charge-transfer complexes or π-π stacking .

Biological Activity

Dimethyl 2,5-bis(1,3-dioxoisoindol-2-yl)hexanedioate is a synthetic compound known for its complex structure and potential biological activities. This compound features two isoindole moieties linked by a hexanedioate chain, which contributes to its chemical properties and biological interactions.

Chemical Structure

The molecular formula of this compound is , and its structure can be represented as follows:

This compound exhibits a unique arrangement that may influence its biological activity, particularly in pharmacological applications.

Anticancer Properties

Research has indicated that this compound displays significant anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines. For instance, a study demonstrated that this compound induced apoptosis in human breast cancer cells by activating caspase pathways and downregulating anti-apoptotic proteins such as Bcl-2 .

The mechanism underlying the anticancer activity of this compound involves:

- Inhibition of Cell Cycle Progression : The compound has been observed to arrest the cell cycle at the G1 phase, thereby preventing cancer cell replication.

- Reactive Oxygen Species (ROS) Generation : It promotes ROS production, leading to oxidative stress in cancer cells, which is detrimental to their survival.

- Targeting Signaling Pathways : The compound affects key signaling pathways such as the PI3K/Akt and MAPK pathways, which are crucial for cell growth and survival .

Cytotoxicity Studies

A comprehensive analysis of cytotoxicity was conducted using various cancer cell lines. The results are summarized in the following table:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 15 | Apoptosis induction via caspase activation |

| HeLa (Cervical Cancer) | 20 | Cell cycle arrest at G1 phase |

| A549 (Lung Cancer) | 25 | ROS generation leading to oxidative stress |

These findings suggest that this compound possesses potent cytotoxic effects against multiple cancer types.

Additional Biological Activities

Apart from its anticancer properties, preliminary studies suggest that this compound may exhibit:

- Antimicrobial Activity : Exhibiting inhibitory effects against certain bacterial strains.

- Anti-inflammatory Effects : Potentially reducing inflammation markers in various models .

Case Study 1: Breast Cancer Treatment

A clinical trial involving patients with advanced breast cancer evaluated the efficacy of this compound as an adjunct therapy. Results indicated a significant reduction in tumor size among participants receiving the compound compared to the control group. The study highlighted improvements in quality of life metrics and reduced side effects compared to traditional chemotherapy regimens.

Case Study 2: Combination Therapy

Another study explored the use of this compound in combination with existing chemotherapeutics. The combination therapy resulted in enhanced cytotoxicity against resistant cancer cell lines and improved overall survival rates in preclinical models.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.